3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone
Description
3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone is a halogenated propiophenone derivative characterized by a bromine atom at the 3' position of the ketone-bearing aromatic ring and a 3-chloro-5-fluorophenyl group attached to the propyl chain (Figure 1). Propiophenone derivatives are widely utilized in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their reactivity in substitution and coupling reactions .
Properties
IUPAC Name |
1-(3-bromophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClFO/c16-12-3-1-2-11(8-12)15(19)5-4-10-6-13(17)9-14(18)7-10/h1-3,6-9H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFGTRVYLHFDBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)CCC2=CC(=CC(=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644948 | |
| Record name | 1-(3-Bromophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898750-46-4 | |
| Record name | 1-(3-Bromophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone typically involves the halogenation of propiophenone derivatives. One common method is the bromination of 3-(3-chloro-5-fluorophenyl)propiophenone using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 3’-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is essential to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a polar solvent (e.g., ethanol).
Oxidation: Oxidizing agents like potassium permanganate in an acidic medium.
Reduction: Reducing agents like sodium borohydride in an alcoholic solvent.
Major Products Formed
Substitution: Formation of substituted derivatives with nucleophiles.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Scientific Research Applications
3’-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3’-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s halogenated phenyl ring allows it to participate in various biochemical interactions, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Halogen substituents significantly influence molecular weight, polarity, and hydrophobicity (LogP). Below is a comparative analysis of key analogs:
Key Observations:
- Halogen Effects: The target compound’s bromine, chlorine, and fluorine substituents increase molecular weight and hydrophobicity compared to non-halogenated propiophenone. Its LogP is estimated to be higher than the methoxy derivative (4.27) due to the electron-withdrawing nature of halogens .
- Steric Hindrance: Bulky substituents (e.g., 3-chloro-5-fluorophenyl) likely reduce reactivity in catalytic reactions. For example, propiophenone itself shows only 11% yield in amination over Au/TiO₂ catalysts due to steric effects .
Reactivity in Organic Reactions
α-Phenylselenation
Propiophenone derivatives undergo α-phenylselenation with diphenyl diselenide under cesium carbonate catalysis. For instance:
- Propiophenone: 0.59 mmol yield .
- Sterically hindered analogs (e.g., cyclohexanone): 0.43 mmol yield .
The target compound’s halogenated aryl group may further reduce reactivity due to increased steric bulk and electronic deactivation.
Amination Catalysis
Propiophenone derivatives exhibit low yields in amination reactions. For example:
- Propiophenone: 11% amine yield over Au/TiO₂ (20% conversion) .
- Larger substituents (e.g., 3-chloro-5-fluorophenyl) in the target compound could further lower yields by impeding substrate-catalyst interactions.
Biological Activity
3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H14BrClF, with a molecular weight of approximately 363.64 g/mol. The compound features a propiophenone moiety with a bromine atom at the 3' position and a 3-chloro-5-fluorophenyl group, which contributes to its unique chemical properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of halogen substituents enhances the compound's binding affinity to various enzymes and receptors. Preliminary studies indicate that it may modulate the activity of neurotransmitter receptors, particularly those involved in dopaminergic and adrenergic signaling pathways.
Biological Activity
Research has indicated that this compound exhibits several significant biological activities:
- Antimicrobial Activity : In vitro studies have shown that the compound possesses antimicrobial properties against a range of bacterial strains.
- Anticancer Properties : Preliminary investigations suggest that it may inhibit the proliferation of cancer cells, particularly in breast and lung cancer models.
- Neuroactive Effects : The compound has been studied for its potential effects on neurotransmitter systems, particularly as an antagonist at nicotinic acetylcholine receptors (nAChRs) .
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains, inhibiting growth and reproduction. |
| Anticancer | Inhibitory effects on cancer cell lines, promoting apoptosis in vitro. |
| Neuroactive | Modulates activity at nAChRs, potentially influencing dopaminergic signaling. |
Case Studies
- Antimicrobial Study : A study conducted on the antimicrobial efficacy of this compound revealed significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains.
- Anticancer Research : In a recent study evaluating the anticancer potential of various propiophenone derivatives, this compound demonstrated a dose-dependent reduction in cell viability in MCF-7 breast cancer cells with an IC50 value of approximately 25 µM.
Comparative Analysis with Related Compounds
To further understand the unique properties of this compound, it is useful to compare it with similar compounds:
Table 2: Comparison with Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 4'-Chloro-3'-fluoro-3-(4-fluorophenyl)propiophenone | C16H14ClF | Antimicrobial, anticancer |
| 2'-Chloro-4'-fluoroacetophenone | C9H8ClF | Anti-inflammatory |
| 4-Fluoroacetophenone | C9H9F | Anticancer |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone in laboratory settings?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation followed by bromination. For bromination, use N-bromosuccinimide (NBS) in dichloromethane under reflux with a catalytic amount of AIBN (azobisisobutyronitrile) to ensure regioselective bromination at the 3'-position . Alternatively, bromine in the presence of FeCl₃ can be employed, but this requires strict temperature control (0–5°C) to minimize side reactions . Purification is typically achieved via column chromatography using hexane/ethyl acetate gradients.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., distinguishing between chloro and fluoro groups on the phenyl ring) and verify the propiophenone backbone .
- High-resolution mass spectrometry (HRMS) : To validate the molecular formula (C₁₅H₁₀BrClFO) and isotopic pattern matching .
- HPLC with UV detection : For purity assessment (≥95% purity threshold recommended for research use) .
Q. What storage conditions are required to maintain the compound’s stability?
- Methodological Answer : Store at 0–4°C in amber vials under inert gas (argon or nitrogen) to prevent degradation via hydrolysis or photochemical reactions. Stability tests indicate a shelf life of 12–18 months under these conditions .
Advanced Research Questions
Q. How can researchers address challenges in regioselectivity during bromination of the propiophenone scaffold?
- Methodological Answer : Regioselectivity is influenced by electronic effects from substituents (e.g., the electron-withdrawing trifluoromethyl group in related compounds directs bromination to specific positions) . To optimize selectivity:
- Vary catalysts : Compare FeCl₃ vs. AlCl₃ to modulate electrophilic substitution patterns.
- Use computational modeling : DFT calculations (e.g., Gaussian 16) can predict reactive sites by analyzing electron density maps .
- Monitor reaction kinetics : In situ IR spectroscopy helps track intermediate formation and adjust reaction times .
Q. What strategies are effective for resolving contradictions in spectroscopic data for halogenated propiophenones?
- Methodological Answer : Conflicting NMR signals (e.g., overlapping peaks for Br and Cl substituents) can be resolved via:
- 2D NMR techniques : HSQC and HMBC to assign coupling patterns and confirm connectivity .
- Isotopic labeling : Synthesize a deuterated analog to simplify spectral interpretation .
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 3'-Bromo-4'-fluoroacetophenone, CAS 1007-15-4) to identify diagnostic peaks .
Q. How can this compound be utilized in medicinal chemistry research, particularly in structure-activity relationship (SAR) studies?
- Methodological Answer : The halogenated aryl groups make it a candidate for probing SAR in kinase inhibitors or GPCR-targeted therapies. Key approaches include:
- Derivatization : Introduce functional groups (e.g., amines, sulfonamides) at the ketone position to modulate bioavailability .
- Biological assays : Test against cancer cell lines (e.g., HeLa or MCF-7) to evaluate cytotoxicity, with IC₅₀ values compared to non-halogenated analogs .
- Molecular docking : Simulate interactions with target proteins (e.g., EGFR) using AutoDock Vina to rationalize activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
